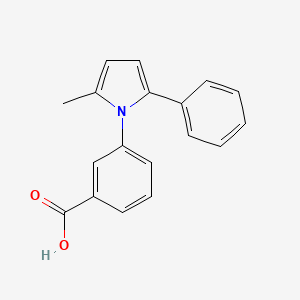
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
説明
“3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid” is a compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization, can result in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular formula of “3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid” is C18H15NO2 . It has an average mass of 277.317 Da and a monoisotopic mass of 277.110291 Da .Chemical Reactions Analysis
The chemical reactions involving pyrrole and its derivatives are diverse and complex. For example, catalytic protodeboronation of alkyl boronic esters has been reported . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .科学的研究の応用
Organotin(IV) Complexes
- Organotin(IV) complexes of related pyrrol-1-yl benzoic acid derivatives exhibit potential biological applications. Studies have shown these complexes can be tested against various bacteria and fungi, demonstrating their potential in toxicity and medicinal applications (Shahid et al., 2005).
Fluorescent Zn(II) Sensors
- Derivatives of pyrrol-1-yl benzoic acid have been used to develop fluorescent Zn(II) sensors for biological imaging applications. These sensors show promise in in vivo imaging due to their cell permeability and responsiveness to Zn(II) (Nolan et al., 2006).
Triorganostannyl Esters
- Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including those with pyrrol-1-yl groups, have been synthesized and studied. These compounds are of interest due to their potential impact on the photophysical properties of metals and the conformation and intermolecular interactions of ligands (Tzimopoulos et al., 2010).
Analgesic Activity
- Certain pyrrole derivatives, including compounds related to 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, have been synthesized and evaluated for their potential as analgesic agents. Some of these compounds have shown promising results in analgesic activity studies (Danchev et al., 2006).
Antibacterial Activity
- Derivatives of pyrrol-1-yl benzoic acid have been shown to possess antibacterial properties, demonstrating their potential in antimicrobial applications (Kostenko et al., 2015).
Structural Analysis
- Structural analysis of benzoic acids with pyrrol-1-yl groups reveals their potential in the development of bioactive compounds. Studies have shown different structural motifs and interactions that can influence their bioactivity (Dinesh, 2013).
Solvates of Benzoic Acid Derivatives
- Crystal structures of solvates of benzoic acid derivatives with pyrrol-1-yl groups have been determined, contributing to a better understanding of their physicochemical properties and potential applications (Singh & Baruah, 2009).
将来の方向性
The future directions for research on “3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of new synthetic routes and the study of their mechanisms of action could also be areas of future research .
特性
IUPAC Name |
3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21/h2-12H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDROEJGETCAVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949056 | |
| Record name | 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid | |
CAS RN |
26180-29-0 | |
| Record name | 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26180-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1666586.png)
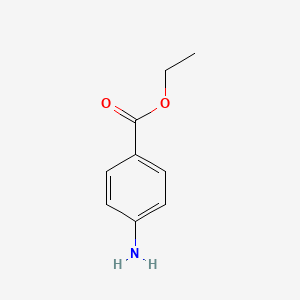
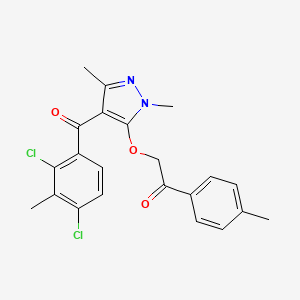

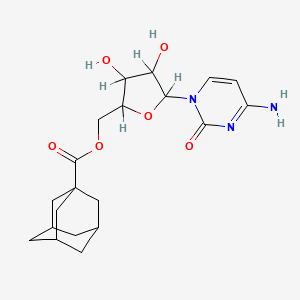
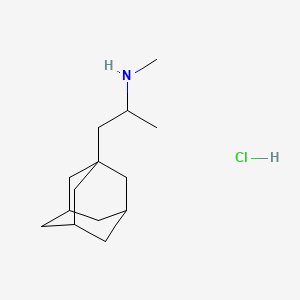
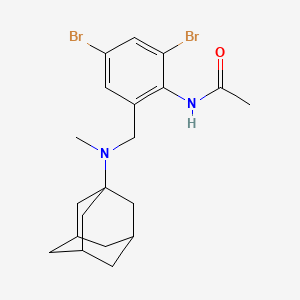


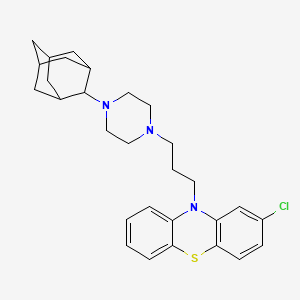
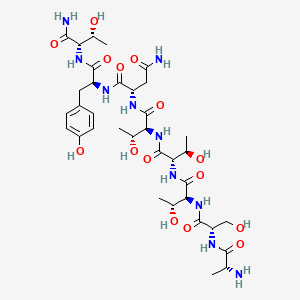
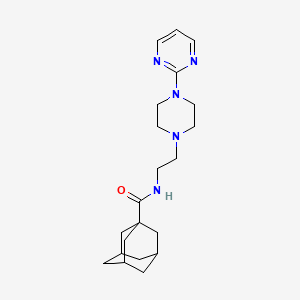

![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)